Revexepride
Overview
Description
Revexepride is a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, primarily used as a prokinetic agent to aid in gastric emptying and stimulate gastrointestinal motility . It has been studied for its potential in treating gastroesophageal reflux disease (GERD), a condition characterized by the reflux of gastric contents into the esophagus .
Preparation Methods
The synthesis of revexepride involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is known to be synthesized through a series of organic reactions involving selective activation and functional group transformations .
Chemical Reactions Analysis
Revexepride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Revexepride has several scientific research applications:
Chemistry: Used as a model compound to study 5-HT4 receptor agonists and their interactions.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic benefits.
Medicine: Studied for its potential to treat GERD and other gastrointestinal disorders.
Industry: Utilized in the development of new prokinetic agents and related pharmaceuticals
Mechanism of Action
Revexepride exerts its effects by selectively activating the 5-HT4 receptors, which are involved in regulating gastrointestinal motility. The activation of these receptors enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract. This leads to improved gastric emptying and reduced symptoms of GERD .
Comparison with Similar Compounds
Revexepride is unique among 5-HT4 receptor agonists due to its high selectivity and efficacy. Similar compounds include:
Cisapride: Another 5-HT4 receptor agonist, but with a broader range of receptor interactions.
Mosapride: Similar in function but with different pharmacokinetic properties.
Tegaserod: Used for irritable bowel syndrome, with a different safety profile compared to this compound.
This compound stands out for its targeted action and potential therapeutic benefits in treating GERD, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUNSGQVBGYQM-SUMWQHHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176429 | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219984-49-3 | |
Record name | Revexepride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVEXEPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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